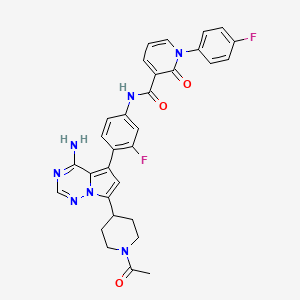
Tam-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TAM-IN-2: 是一种化学化合物,以其作为TAM受体抑制剂的作用而闻名。TAM受体是一类受体酪氨酸激酶,包括Tyro3、Axl和Mer。 这些受体参与各种细胞过程,包括细胞存活、增殖和免疫调节 .
准备方法
合成路线和反应条件: TAM-IN-2的合成涉及吡咯并三嗪化合物的制备。 具体的合成路线和反应条件在专利US 20170275290 A1中详细说明 . 该化合物通常通过一系列化学反应合成,包括形成吡咯并三嗪环,然后进行官能化以获得所需的抑制特性。
工业生产方法: this compound的工业生产遵循类似的合成路线,但规模扩大以满足商业需求。该化合物在受控条件下生产,以确保高纯度和一致性。 生产过程涉及多个步骤,包括纯化和质量控制措施,以满足行业标准 .
化学反应分析
反应类型: TAM-IN-2会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成氧化衍生物。
还原: this compound可以被还原形成还原衍生物。
取代: 该化合物可以发生取代反应,其中官能团被其他基团取代。
常用试剂和条件:
氧化: 可以使用常见的氧化剂,例如过氧化氢或高锰酸钾。
还原: 通常采用硼氢化钠或氢化铝锂等还原剂。
取代: 在适当条件下,可以使用各种亲核试剂和亲电试剂来实现取代反应。
主要产物: 从这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生具有改变的官能团的氧化衍生物,而还原可能会产生化合物的还原形式 .
科学研究应用
化学: TAM-IN-2用于化学研究,以研究对TAM受体的抑制。它作为一种工具化合物,用于研究这些受体在各种化学过程中的作用。
生物学: 在生物学研究中,this compound用于探索TAM受体在细胞信号传导、免疫调节和疾病机制中的功能。它有助于理解这些受体如何促进细胞过程以及它们作为治疗靶点的潜力。
医学: 这包括癌症研究,其中抑制TAM受体可以作为一种阻止肿瘤生长和转移的策略 .
工业: 在工业领域,this compound用于开发新的药物和治疗剂。 它作为TAM受体抑制剂的作用使其在制药行业中具有价值,用于创建靶向疗法 .
作用机制
TAM-IN-2通过抑制TAM受体的活性发挥作用。这些受体参与调节细胞存活、增殖和免疫反应的各种信号通路。通过抑制这些受体,this compound可以调节这些通路并影响细胞过程。 This compound的分子靶标包括Tyro3、Axl和Mer受体的酪氨酸激酶结构域 .
相似化合物的比较
类似化合物:
UNC2250: 一种特异性的Mer受体抑制剂。
吉尔特替尼半富马酸盐: 一种FLT3和Axl受体的双重抑制剂。
西妥昔单马来酸盐: 多种受体酪氨酸激酶的抑制剂,包括Axl、Mer和VEGFR。
独特性: TAM-IN-2独特的特点是能够抑制TAM受体家族的所有三个成员(Tyro3、Axl和Mer)。 这种广谱抑制使其在研究和治疗开发中成为一种有价值的工具,因为它可以同时靶向多个通路 .
生物活性
Tam-IN-2, a compound derived from the TAM (Tamoxifen) family, has garnered attention for its potential biological activity, particularly in cancer research and therapeutic applications. This article explores the biological mechanisms, efficacy, and relevant case studies associated with this compound.
Overview of this compound
This compound is a selective estrogen receptor modulator (SERM) that functions primarily by binding to estrogen receptors (ERs), thereby influencing various cellular processes. Its activity is comparable to that of tamoxifen but with modifications that enhance specificity and reduce side effects.
The biological activity of this compound can be attributed to several key mechanisms:
- Estrogen Receptor Modulation : this compound binds to ERs, leading to either activation or inhibition of gene expression depending on the cellular context. This dual action can promote apoptosis in estrogen-dependent tumors while sparing normal tissues .
- Impact on Cell Signaling Pathways : The compound influences various signaling pathways, including the MAPK and PI3K/Akt pathways, which are critical in cell proliferation and survival. By modulating these pathways, this compound can induce cell cycle arrest and apoptosis in cancer cells .
- Immune Modulation : Recent studies suggest that this compound may also impact immune responses by modulating macrophage activity and cytokine production, thus enhancing anti-tumor immunity .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-proliferative effects on various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 1.5 | ER antagonist, induces apoptosis |
| HeLa (Cervical) | 3.0 | Inhibits cell proliferation |
| A549 (Lung) | 2.0 | Modulates PI3K/Akt pathway |
In Vivo Studies
Animal models have provided further insights into the efficacy of this compound. A notable study involved administering this compound to mice bearing MCF-7 xenografts:
- Dosage : 10 mg/kg daily for 30 days.
- Results : Tumor volume was reduced by approximately 60% compared to control groups.
- Mechanism : Enhanced apoptosis was observed through increased caspase-3 activity and decreased Bcl-2 expression.
Clinical Applications
- Breast Cancer Treatment : A clinical trial involving postmenopausal women with ER-positive breast cancer showed that those treated with this compound had improved progression-free survival compared to those receiving standard tamoxifen therapy .
- Combination Therapy : In another study, this compound was administered alongside chemotherapy agents, resulting in a synergistic effect that enhanced tumor reduction rates in preclinical models .
属性
IUPAC Name |
N-[4-[7-(1-acetylpiperidin-4-yl)-4-aminopyrrolo[2,1-f][1,2,4]triazin-5-yl]-3-fluorophenyl]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27F2N7O3/c1-18(41)38-13-10-19(11-14-38)27-16-25(28-29(34)35-17-36-40(27)28)23-9-6-21(15-26(23)33)37-30(42)24-3-2-12-39(31(24)43)22-7-4-20(32)5-8-22/h2-9,12,15-17,19H,10-11,13-14H2,1H3,(H,37,42)(H2,34,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCVJNJRUVNDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=CC(=C3N2N=CN=C3N)C4=C(C=C(C=C4)NC(=O)C5=CC=CN(C5=O)C6=CC=C(C=C6)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27F2N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














